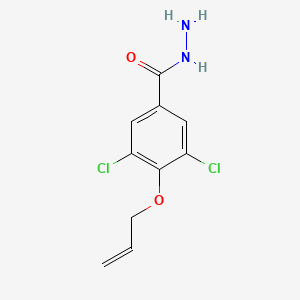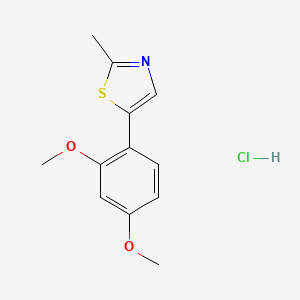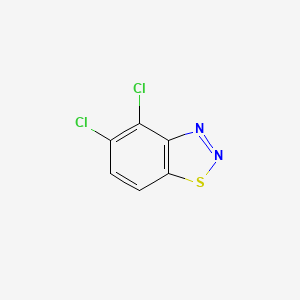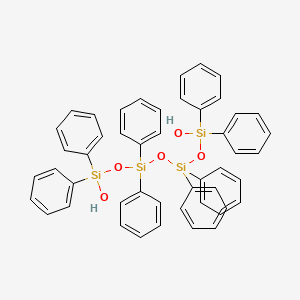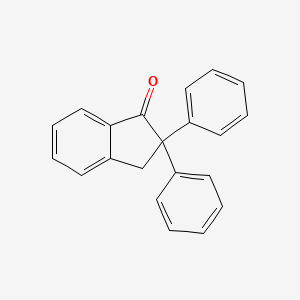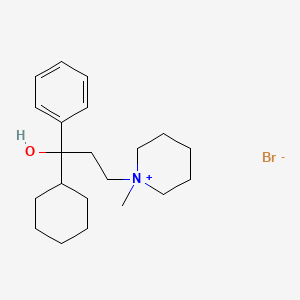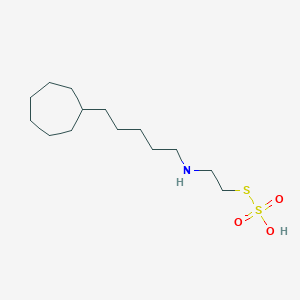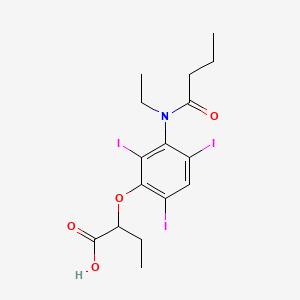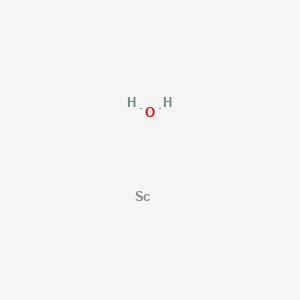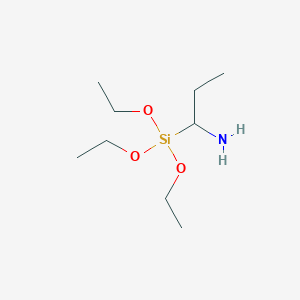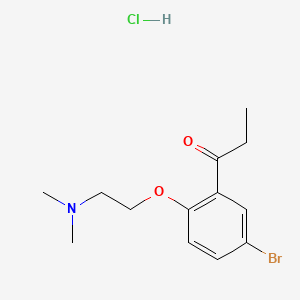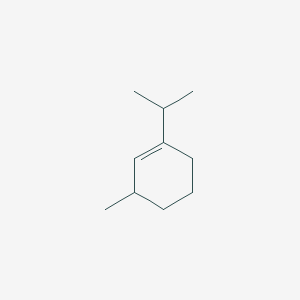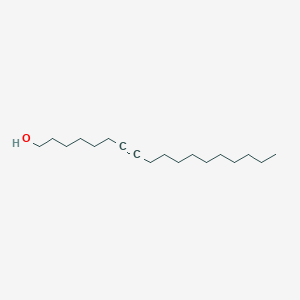
Octadec-7-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-7-YN-1-OL: is a long-chain alkyne alcohol with the molecular formula C18H34O . It is characterized by the presence of a triple bond at the 7th carbon and a hydroxyl group at the 1st carbon. This compound is part of the broader class of fatty alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing Octadec-7-YN-1-OL involves the addition of an alkyne to a suitable precursor. This reaction typically requires a catalyst such as palladium or nickel and is carried out under controlled temperature and pressure conditions.
Reduction of Alkynes: Another method involves the reduction of octadec-7-ynoic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This process converts the alkyne group into an alcohol group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octadec-7-YN-1-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with metal catalysts, LiAlH4, NaBH4.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Octadec-7-YN-1-OL is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies related to lipid metabolism and enzyme interactions due to its structural similarity to natural fatty alcohols.
Medicine:
Drug Development: this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Surfactants and Emulsifiers: The compound is used in the production of surfactants and emulsifiers for various industrial applications, including cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of Octadec-7-YN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The alkyne group can undergo various chemical transformations, making it a versatile intermediate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Octadecanol: A saturated fatty alcohol with no triple bond.
Octadec-9-en-1-ol: An unsaturated fatty alcohol with a double bond at the 9th carbon.
Octadec-7-en-1-ol: An unsaturated fatty alcohol with a double bond at the 7th carbon.
Uniqueness:
Triple Bond: The presence of a triple bond at the 7th carbon distinguishes Octadec-7-YN-1-OL from other similar compounds, providing unique reactivity and chemical properties.
Versatility: The combination of the hydroxyl group and the alkyne group makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
17643-37-7 |
|---|---|
Molekularformel |
C18H34O |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
octadec-7-yn-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-10,13-18H2,1H3 |
InChI-Schlüssel |
CBALGYBEIXFWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


